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Diisooctyl phosphonate

Cat. No.: B13742658
CAS No.: 36116-84-4
M. Wt: 305.41 g/mol
InChI Key: DBLFQTDPPZZDGX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phosphonate (B1237965) Research

The history of organophosphorus chemistry began in the early 19th century. nih.govingentaconnect.com The synthesis of triethyl phosphate (B84403) (TEP) by Franz Voegeli in 1848 was a significant early milestone. nih.gov In 1854, the first organophosphorus compound known to inhibit cholinesterase, tetraethyl pyrophosphate (TEPP), was discovered. neptjournal.com A pivotal moment in the field was the development of organophosphate nerve agents like Tabun and Sarin in Germany during the 1930s and 1940s. getipm.com This research, while aimed at chemical warfare, inadvertently spurred the development of commercial insecticides and pesticides after World War II, as many of these compounds shared similar mechanisms of action. neptjournal.comgetipm.com The post-war era saw the introduction of widely used organophosphorus pesticides such as Malathion in 1950. neptjournal.com

Contemporary Research Frontiers in Organophosphonate Science

Modern research into organophosphonates is multifaceted. A significant area of focus is on the environmental fate and health impacts of organophosphate flame retardants (OPFRs), which have become prevalent as replacements for polybrominated diphenyl ethers (PBDEs). mdpi.commdpi.com This has led to the development of New Approach Methodologies (NAMs), including in vitro models and computational methods, to assess toxicity and understand mechanisms of action at the cellular and molecular level. mdpi.com Other research frontiers include the development of advanced biosensors for the detection of organophosphorus compounds in the environment and the application of computational methods to better understand their behavior. novapublishers.com Furthermore, these compounds are being extensively studied for their role in heavy metal extraction and the synthesis of novel materials. ontosight.aimdpi.com

Position of Diisooctyl Phosphonate within Advanced Phosphonate Research

This compound is situated within this advanced research landscape primarily through its applications in materials science. It is utilized as a non-halogenated flame retardant and a plasticizer, aligning with the ongoing industrial shift towards safer and more environmentally benign additives for polymers. ontosight.aicymitquimica.comontosight.ai Its role as a chemical intermediate for the synthesis of other organophosphorus compounds, including those with potential biological activity, also places it within the broader scope of contemporary organophosphonate research. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O3P+ B13742658 Diisooctyl phosphonate CAS No. 36116-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36116-84-4

Molecular Formula

C16H34O3P+

Molecular Weight

305.41 g/mol

IUPAC Name

bis(6-methylheptoxy)-oxophosphanium

InChI

InChI=1S/C16H34O3P/c1-15(2)11-7-5-9-13-18-20(17)19-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3/q+1

InChI Key

DBLFQTDPPZZDGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCO[P+](=O)OCCCCCC(C)C

Origin of Product

United States

Mechanistic Investigations of Diisooctyl Phosphonate Reactions

Organic Reaction Mechanisms Involving Phosphonates

Elucidation oftandfonline.commdpi.com-Phospha-Brook Rearrangement Pathways

The tandfonline.commdpi.com-Phospha-Brook rearrangement is a significant synthetic transformation that facilitates carbonyl umpolung through the migration of a phosphoryl group, offering a direct route to α-hydroxyphosphoryl compounds. mdpi.com This rearrangement involves the migration of a phosphonyl group from a carbon atom to an oxygen atom in α-hydroxyphosphonates, yielding α-phosphonyloxy esters. mdpi.com These products are valuable in various fields, including medicine and materials science. mdpi.com

Mechanistic studies have been conducted to understand the reaction pathway. One proposed catalytic cycle begins with the generation of an intermediate from a phosphite (B83602), which then undergoes a Pudovik addition with a carbonyl compound to form an α-hydroxyphosphonate intermediate. mdpi.com This intermediate then proceeds through a transition state to rearrange into the final product. mdpi.com The specific mechanism can be influenced by the substrates and catalysts used. For example, a DBU-catalyzed tandfonline.commdpi.com-phospha-Brook rearrangement between α-ketoamides and phosphites has been reported to occur rapidly at room temperature. mdpi.com

The traditional view of the mechanism, drawing parallels to the silicone-Brook rearrangement, suggested an intramolecular 1,2-rearrangement through a three-membered cyclic intermediate. rsc.org However, this model has been challenged. More recent studies, particularly those involving stereochemistry, propose an intermolecular nucleophilic substitution on the phosphorus atom. rsc.org In this proposed mechanism, an oxygen anion attacks the phosphorus, with a carbon anion acting as the leaving group. rsc.org This intermolecular pathway, involving a pentacoordinate phosphorus intermediate and its pseudorotation, can better explain the observed retention of configuration at the phosphorus center and racemization at the carbon center. rsc.org

The rearrangement can be influenced by various catalysts, including Brønsted bases and metal complexes. mdpi.comresearchgate.net For instance, n-BuLi has been shown to mediate the rearrangement efficiently, with computational studies highlighting the role of the lithium atom in stabilizing cyclic transition states. rsc.org The choice of catalyst and reaction conditions can significantly impact the efficiency and stereoselectivity of the rearrangement. mdpi.comacs.org

Table 1: Catalysts and Conditions in tandfonline.commdpi.com-Phospha-Brook Rearrangement

Catalyst Substrates Conditions Key Findings Reference
LiHMDS Indigo carmine-derived substrates, α,β-unsaturated ketones Not specified Achieved asymmetric tandfonline.commdpi.com-phospha-Brook rearrangement. mdpi.com mdpi.com
DBU α-ketoamides, phosphites Solvent-free, room temperature Rapid reaction (2–5 min) with excellent yields. mdpi.com mdpi.com
n-BuLi Aldehydes, diethyl phosphite Solvent-free Robust synthetic protocol. mdpi.comrsc.org mdpi.com
Cu(OTf)₂ Phosphine oxide donors, pyridine-based electrophiles Not specified High efficiency in generating pyridine-derived α-phosphoryloxy architectures. mdpi.com mdpi.com

Mechanistic Studies of Kabachnik-Fields Reactions

The Kabachnik-Fields reaction is a three-component condensation that produces α-aminophosphonates from a primary or secondary amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite, such as diisooctyl phosphonate (B1237965). nih.govwikipedia.orgmdpi.com This reaction is a cornerstone in the synthesis of α-aminophosphonates, which are phosphorus analogs of α-amino acids and hold significant biological importance. nih.govresearchgate.net

The mechanism of the Kabachnik-Fields reaction is not singular and can vary depending on the specific reactants involved. nih.govcore.ac.ukorganic-chemistry.org Two primary pathways are generally considered:

The "Imine" Pathway: In this route, the amine and the carbonyl compound first react to form an imine (a Schiff base). Subsequently, the dialkyl phosphite adds to the C=N double bond of the imine to yield the final α-aminophosphonate product. nih.govcore.ac.uk In situ Fourier transform IR spectroscopy studies have provided evidence for the involvement of the imine intermediate in some reactions. nih.govnih.gov This pathway is often favored when using weakly basic amines, such as anilines. organic-chemistry.org

The "α-Hydroxyphosphonate" Pathway: Alternatively, the reaction can proceed through the initial formation of an α-hydroxyphosphonate, resulting from the addition of the dialkyl phosphite to the carbonyl group of the aldehyde or ketone. nih.govcore.ac.uk This intermediate then undergoes a substitution reaction where the hydroxyl group is replaced by the amine to form the α-aminophosphonate. nih.govcore.ac.uk Kinetic studies have suggested that this route can be operative, particularly with more nucleophilic amines like cyclohexylamine. nih.gov

It is also plausible that a reversible formation of the α-hydroxyphosphonate can occur, which, if it rearranges to a phosphate (B84403), becomes a non-productive pathway. nih.gov The reaction essentially involves a competition between the soft nucleophile (the dialkyl phosphite) and the hard nucleophile (the amine) for the electrophilic carbonyl compound. nih.gov The use of catalysts, both acidic and basic, can influence the reaction rate and potentially the dominant mechanistic pathway. organic-chemistry.org In some cases, especially under microwave conditions, the reaction can proceed efficiently without the need for a catalyst. nih.govnih.gov

Table 2: Mechanistic Pathways in the Kabachnik-Fields Reaction

Pathway Initial Step Intermediate Subsequent Step Favored by Reference
Imine Amine + Carbonyl Imine (Schiff Base) Addition of Phosphite Weakly basic amines nih.govorganic-chemistry.org
α-Hydroxyphosphonate Phosphite + Carbonyl α-Hydroxyphosphonate Substitution by Amine More nucleophilic amines nih.gov

Hydrolysis and Dealkylation Reaction Dynamics

The hydrolysis of phosphonates, including diisooctyl phosphonate, is a critical reaction that can be catalyzed by both acids and bases, leading to the formation of phosphonic acids. mdpi.comnih.gov This process typically occurs in a stepwise manner due to the presence of two ester groups. nih.gov

Acid-Catalyzed Hydrolysis of Phosphonates

Under acidic conditions, the hydrolysis of dialkyl phosphonates generally proceeds through a nucleophilic attack on the phosphorus atom. nih.gov The reaction is often carried out using mineral acids like hydrochloric acid at elevated temperatures. nih.govresearchgate.net Kinetic studies on the acid-catalyzed hydrolysis of various phosphonates have provided insights into the reaction mechanism. For instance, the hydrolysis of diethyl 2,2-diethoxyethylphosphonate was found to follow an A-1 mechanism, as indicated by the dependence of the reaction rate on the acidity function and the solvent deuterium (B1214612) isotope effect. rsc.org The products of this specific hydrolysis were the corresponding aldehydes. rsc.org

The rate of acid-catalyzed hydrolysis can be influenced by the structure of the phosphonate. For example, in the hydrolysis of α-hydroxybenzylphosphonates, electron-withdrawing substituents were found to increase the reaction rate, while electron-releasing groups had the opposite effect. mdpi.com In this two-step hydrolysis, the cleavage of the second P-O-C bond was identified as the rate-determining step. mdpi.com Interestingly, studies have shown that for some phosphonates, the isopropyl derivative hydrolyzes faster than the methyl ester under acidic conditions. nih.gov

Table 3: Kinetic Data for Acid-Catalyzed Hydrolysis of Selected Phosphonates

Compound Catalyst Temperature (°C) Second-Order Rate Constant (k₂) Activation Energy (kcal/mol) Activation Entropy (cal/mol·K) Reference
Diethyl 2,2-diethoxyethylphosphonate H₂SO₄ 25 3.7 x 10⁻⁴ L·mol⁻¹·s⁻¹ 15-17 -25 to -27 rsc.org
Diethyl 2,2-dimethoxyethylphosphonate H₂SO₄ 25 1.7 x 10⁻⁴ L·mol⁻¹·s⁻¹ 15-17 -25 to -27 rsc.org
Dimethyl 2,2-dimethoxyethylphosphonate H₂SO₄ 25 1.7 x 10⁻⁴ L·mol⁻¹·s⁻¹ 15-17 -25 to -27 rsc.org

Base-Catalyzed Hydrolysis of Phosphonates

Base-catalyzed hydrolysis of phosphonates is also a common and important reaction. mdpi.comnih.gov The mechanism typically involves a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. chemistrysteps.com This process is generally irreversible because the resulting phosphonic acid is deprotonated by the base to form a carboxylate-like phosphonate anion, which is less susceptible to further nucleophilic attack. chemistrysteps.com

The rate of base-catalyzed hydrolysis is highly dependent on the steric and electronic properties of the phosphonate ester. For instance, in contrast to acid-catalyzed hydrolysis, the methyl ester of a phosphonate was found to hydrolyze about 1000 times faster than the corresponding isopropyl ester under basic conditions. nih.gov This highlights the significant role of steric hindrance in the base-catalyzed pathway. Studies on the hydrolysis of phosphonoformate triesters have revealed a dramatic rate enhancement of up to 10⁶-fold for P-O bond cleavage in the presence of a base, suggesting a novel mechanism involving either intramolecular nucleophilic catalysis or stereoelectronic assistance. psu.edu

Kinetic studies on the hydrolysis of thymidyl-3',5'-thymidine H-phosphonate showed that the base-catalyzed reaction has an Arrhenius activation energy of 20 kcal/mol, an enthalpy of activation of 19 kcal/mol, and an entropy of activation of -14 eu. nih.gov

Biogeochemical and Environmental Transformation Pathways

Organophosphonates, including compounds structurally related to this compound, are subject to various transformation processes in the environment. nih.gov These compounds are known for the stability of their carbon-phosphorus bond, which makes them resistant to simple abiotic degradation. nih.gov However, they can be transformed through several pathways, including hydrolysis, microbial degradation, and photolysis. tandfonline.comresearchgate.net

The environmental fate of organophosphonates is significantly influenced by factors such as pH, temperature, and the presence of microorganisms. researchgate.net Hydrolysis is a key degradation pathway, and its rate is pH-dependent. researchgate.netosti.gov For example, the half-life of some organophosphorus compounds can be significantly shorter at alkaline pH compared to acidic or neutral conditions. osti.gov

Microbial degradation plays a crucial role in the breakdown of organophosphonates in soil and aquatic environments. researchgate.nethep.com.cn Microorganisms have evolved enzymatic systems, such as the C-P lyase complex, to cleave the stable carbon-phosphorus bond, allowing them to utilize phosphonates as a source of phosphorus. tandfonline.comnih.gov The rate of biodegradation can be much faster than chemical hydrolysis, especially in environments where microbial populations have adapted to the presence of these compounds. researchgate.net

In soil, organophosphonates can be sorbed to soil particles, which affects their bioavailability and mobility. hep.com.cn The interaction with minerals and organic matter can either retard their transport or, in some cases, catalyze their degradation. osti.govhep.com.cn For instance, certain minerals can catalyze the hydrolysis of organophosphonates. hep.com.cn

Biogeochemical transformation processes can lead to the formation of various degradation products. These transformations are part of the broader phosphorus cycle, which involves the movement and transformation of phosphorus through the lithosphere, hydrosphere, and biosphere. pnnl.gov The study of these pathways is essential for understanding the environmental persistence and impact of organophosphonates. nih.gov

Microbial Oxidative Degradation of Organophosphonates

Prokaryotic microorganisms have evolved several enzymatic pathways to cleave the stable C-P bond in phosphonates, often to utilize them as a phosphorus source in phosphate-limited environments. nih.govresearchgate.netmdpi.comnih.gov The degradation of organophosphonates by microorganisms can occur through hydrolytic, oxidative, and radical-mediated pathways. mdpi.com Oxidative degradation is a key mechanism for the breakdown of many phosphonates. nih.gov

The primary enzyme system responsible for cleaving unactivated C-P bonds in a wide range of phosphonates is the C-P lyase complex. nih.govmsu.rumdpi.com This multi-protein complex catalyzes the cleavage of the C-P bond to yield a hydrocarbon and inorganic phosphate. msu.ruresearchgate.net The process is complex and energy-intensive, requiring ATP. mdpi.comnih.gov While the C-P lyase pathway has broad substrate specificity, its efficiency can be influenced by the structure of the phosphonate.

Another significant oxidative pathway involves a two-step enzymatic reaction catalyzed by enzymes such as PhnY* and PhnZ, which are commonly found in marine bacteria. mdpi.com This pathway involves the oxidation of the alpha-carbon, followed by the cleavage of the C-P bond.

The degradation of specific organophosphonates can also be initiated by oxidoreductases. researchgate.net For instance, some microorganisms can utilize phosphonates as their sole source of carbon and energy through oxidative pathways. frontiersin.org The degradation often begins with an oxidation step, which can be followed by hydrolysis. researchgate.netfrontiersin.org

The long, branched octyl chains of this compound likely influence its bioavailability and susceptibility to microbial attack. The compound's low water solubility may limit its accessibility to microbial enzymes. Furthermore, the steric hindrance from the bulky isooctyl groups could affect the binding of the molecule to the active sites of degradative enzymes. While specific studies on the microbial degradation of this compound are scarce, the general principles of organophosphonate metabolism suggest that its breakdown, if it occurs, would likely proceed via an oxidative pathway, possibly initiated by a cytochrome P450-type monooxygenase to hydroxylate the alkyl chain, followed by further degradation.

Table 1: Key Microbial Enzymes in Organophosphonate Degradation

Enzyme/SystemGeneral SubstratesDegradation PathwayKey ProductsCitations
C-P Lyase Wide range of alkyl- and aminophosphonatesOxidative cleavageAlkane + Inorganic Phosphate nih.govmsu.rumdpi.comresearchgate.net
Phosphonoacetaldehyde hydrolase (Phosphonatase) PhosphonoacetaldehydeHydrolysisAcetaldehyde + Inorganic Phosphate msu.ruqub.ac.uk
Phosphonoacetate hydrolase PhosphonoacetateHydrolysisAcetate (B1210297) + Inorganic Phosphate qub.ac.uk
PhnY*/PhnZ System α-Aminoethylphosphonate (AEP), Methylphosphonate (MePn)Two-step oxidationPhosphate + Carbonyl compound mdpi.com
Oxidoreductases Various organophosphonatesOxidationOxidized intermediates nih.govresearchgate.net

Environmental Hydrolysis and Oxidation Pathways

In addition to microbial activity, organophosphonates can be degraded in the environment through abiotic processes such as hydrolysis and oxidation. nih.govheraproject.com The C-P bond is exceptionally resistant to chemical hydrolysis and thermal decomposition. msu.ru However, the ester bonds (P-O-C) in dialkyl phosphonates like this compound are more susceptible to cleavage.

Hydrolysis: The hydrolysis of phosphonate esters can occur under both acidic and basic conditions, cleaving the P-O-C ester linkage to yield the corresponding phosphonic acid and alcohol. mdpi.com The rate of hydrolysis is influenced by pH and temperature. mdpi.commdpi.com For long-chain phosphonates like this compound, their hydrophobicity and low water solubility may reduce the rate of hydrolysis in aqueous environments. While specific hydrolysis data for this compound is not readily available, studies on similar compounds show that hydrolysis half-lives can be in the range of 50 to 200 days under typical environmental conditions. heraproject.com

Oxidation and Photolysis: Abiotic oxidation is another important degradation pathway for phosphonates in the environment. nih.gov Photodegradation, or photolysis, can occur in the presence of light. heraproject.com This process is often catalyzed by transition metal ions, such as iron, and is dependent on pH. nih.govheraproject.com In the presence of iron ions, significant degradation of phosphonates to orthophosphate can occur over several days. heraproject.com Advanced oxidation processes, such as those involving hydroxyl radicals generated by Fenton-like reactions (e.g., Cu(II)/H₂O₂), have been shown to efficiently oxidize phosphonates to phosphate, even in complex water matrices. nih.gov The degradation of phosphonates can also be influenced by oxidizing biocides used in industrial water systems. uoc.gr

For this compound, its degradation in the environment would likely be a slow process dominated by a combination of abiotic hydrolysis of the ester bonds and photolytic or chemical oxidation, particularly in sunlit surface waters or in the presence of catalytic metal ions. The ultimate fate would depend on a variety of environmental factors.

Table 2: Factors Influencing Abiotic Degradation of Organophosphonates

Degradation PathwayInfluencing FactorsEffectCitations
Hydrolysis pHCatalyzed by both acid and base mdpi.com
TemperatureRate increases with temperature mdpi.commdpi.com
Water SolubilityLower solubility can decrease the rate
Oxidation/Photolysis Light (UV)Induces photolytic degradation heraproject.com
Metal Ions (e.g., Fe, Cu, Mn)Catalyze both hydrolysis and oxidation nih.govheraproject.comnih.govuoc.gr
Oxidizing Agents (e.g., H₂O₂, Biocides)Enhance oxidative degradation to phosphate nih.govuoc.gr
pHAffects the rate of catalyzed reactions nih.govheraproject.com

Diisooctyl Phosphonate in Separation Science and Material Engineering

Advanced Solvent Extraction Processes

Solvent extraction is a crucial technology for the separation and purification of metals. Organophosphorus compounds, including phosphonates like diisooctyl phosphonate (B1237965), are a versatile class of extractants due to their high selectivity for heavy metals. google.com They function by forming stable complexes with metal ions through mechanisms such as cation exchange, solvation, and chelation, facilitating their transfer from an aqueous phase to an organic phase. google.com

The separation of rare earth elements (REEs) and actinides is a significant challenge due to their similar chemical properties. Diisooctyl phosphonate and its analogs have demonstrated considerable efficacy in this domain. For instance, α-aminophosphonates, -phosphinates, and -phosphine oxides have been investigated as effective extraction and precipitation agents for REEs, thorium, and uranium. lookchem.com These compounds can outperform commercial organophosphorus extractants in REE separations and are efficient in recovering thorium and uranium from REE concentrates. lookchem.com

The extraction of cerium in its tetravalent state from acidic solutions using dioctyl phenylphosphonate (B1237145) illustrates the effectiveness of phosphonates. In one study, contacting an aqueous solution containing ceric nitrate (B79036) with dioctyl phenylphosphonate resulted in the extraction of 99% of the cerium nitrate into the organic solvent phase. acs.org P,P′-dialkyl methylenebisphosphonic acids are another class of powerful metal extraction reagents with a strong affinity for lanthanides and actinides. researchgate.net

In the context of nuclear fuel recycling, the separation of trivalent actinides from lanthanides is a critical step. ontosight.aiacs.org Novel phosphonate ligands, such as tetrabutyl-(1,10-phenanthrolin-2,9-diyl)phosphonate (C4-POPhen), have shown selective extraction of Am(III) over Eu(III) from highly acidic nitric acid solutions. rsc.org Similarly, asymmetrical N,N′-dimethyl-N,N′-dioctyl-diglycolamide (DMDODGA) has demonstrated a good ability to extract neptunyl(V) and other actinides from nitric acid solutions, a capability not seen with its symmetric counterpart, TODGA. wikipedia.org

Table 1: Extraction Efficiency of Various Metal Ions Using Phosphonate-Based Extractants

Metal Ion Extractant Aqueous Phase Conditions Extraction Efficiency (%) Reference
Ce(IV) Dioctyl phenylphosphonate 0.3 M Ce(NO₃)₄, 4 M NH₄NO₃, 3 M HNO₃ 99 acs.org
Am(III) Tetrabutyl-(1,10-phenanthrolin-2,9-diyl)phosphonate (C4-POPhen) 3 M HNO₃ High selectivity over Eu(III) rsc.org
Np(V) N,N′-dimethyl-N,N′-dioctyl-diglycolamide (DMDODGA) HNO₃ solutions Good extraction ability wikipedia.org
U(VI) P,P-di-(2-ethylhexyl) methanediphosphonic acid (H₂DEH[MDP]) Nitric and hydrochloric acid 96-99 (removal) nih.gov
Th(IV) P,P-di-(2-ethylhexyl) methanediphosphonic acid (H₂DEH[MDP]) Nitric and hydrochloric acid 90-91 (removal) nih.gov

The efficiency of metal extraction is governed by both kinetic and thermodynamic factors. The molecular structure of the organophosphorus extractant significantly influences the thermodynamics of the extraction process. google.com For example, the chelation ability of the extractant affects the stability of the formed metal complexes. google.com Temperature is another critical parameter; while many extraction processes are exothermic, some, like the extraction of Co(II), can be endothermic, leading to increased extraction at higher temperatures.

Kinetic studies of yttrium and iron(III) extraction using di-2-ethylhexylphosphoric acid (D2EHPA) have revealed that the process can be diffusion-limited, with the rate dependent on the stirring speed. The activation energy for yttrium extraction was found to be 16.2 ± 1.3 kJ/mol, characteristic of a diffusion-controlled process. For iron(III) extraction, an increase in temperature can cause a shift from a kinetically controlled to a diffusion-controlled process, which is accompanied by a drop in activation energy.

Thermodynamic investigations into the binding of organophosphorus compounds with metal-azolate frameworks have provided insights into catalyst deactivation. For instance, the strong binding of the phosphate (B84403) product to the metal node was hypothesized to be the reason for the lower catalytic activity of Ni-MFU-4l and Co-MFU-4l in the degradation of chemical warfare agent simulants compared to Cu-MFU-4l and Zn-MFU-4l.

The formation of metal-extractant complexes is central to solvent extraction. The stoichiometry of these complexes can vary depending on the specific extractant and metal ion. For instance, NMR titration and slope analysis have shown that phenanthroline-based diphosphonate ligands can form 2:1 complexes with metal ions at high concentrations, while bipyridine-based ligands tend to form 1:1 complexes regardless of concentration.

In the extraction of Am(III) and Ln(III) with the C4-POPhen ligand, a 1:2 metal/ligand complex was identified as the predominant species in the organic phase. rsc.org DFT calculations have suggested that the Am–N bonds in these complexes have a higher degree of covalence than the Eu–N bonds, which could be the driving force for the selective extraction of Am(III) over Eu(III). rsc.org The coordination number and bond distances of extracted metal complexes, such as Zr(NO₃)₄ with organophosphorus ligands, have been determined using techniques like EXAFS.

The choice of diluent and the presence of additives can significantly impact the efficiency and selectivity of solvent extraction processes. Diluents like kerosene (B1165875) and toluene (B28343) can stabilize the organic phase complexes and influence extraction kinetics and phase separation. google.com The solubility of metal-extractant complexes is highly dependent on the diluent; for example, the solubility of Nd(III) nitrate solvated by octyl(phenyl)–N,N–diisobutyl-carbamoylphosphine oxides increases with the branching of the diluent molecule.

Additives, or modifiers, are often used to prevent the formation of a third phase during extraction, which can be a significant operational challenge. For instance, bis(2-ethylhexyl)phosphoric acid (HDEHP) has been used as a phase modifier in the extraction of Nd(III). Synergistic effects can also be observed with the addition of other neutral organophosphorus compounds, enhancing the extraction efficiency.

Table 2: Influence of Diluents on Metal Extraction

Metal Ion Extractant System Diluent Observation Reference
Nd(III) Octyl(phenyl)–N,N–diisobutyl-carbamoylphosphine oxides Branched alkanes Increased solubility of solvated Nd(III) nitrate
Nd(III) Octyl(phenyl)–N,N–diisobutyl-carbamoylphosphine oxides n-alkanes Decreased solubility with increasing molecular size
Co(II), Ni(II) Acidic organophosphorus compounds Various Diluent affects extraction efficiency
Th(IV), U(VI) DHOA, TBP Solvesso 100, ShellSol D70 Diluent choice influences distribution ratios

Solid-phase extraction (SPE) offers an alternative to liquid-liquid extraction, with advantages such as simplicity, speed, and reduced solvent consumption. In SPE, the extractant is immobilized on a solid support. For example, D2EHPA-containing Levextrel resin, which is a copolymer of styrene (B11656) and divinylbenzene, has been used for the solid-phase extraction of yttrium and iron(III). The kinetics of SPE are often described by Fick's second law, indicating a diffusion-controlled process within the solid phase.

Cloud point extraction (CPE) is another "green" separation technique that can be coupled with SPE. A CPE-SPE methodology has been developed for the separation of abundant actinides using P,P-di-(2-ethylhexyl) methanediphosphonic acid (H₂DEH[MDP]) as the binding ligand. nih.gov This approach allows for the preconcentration of analytes from large sample volumes with high selectivity. nih.gov The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for determining trace levels of phosphonates in environmental samples, with SPE being a key step for pre-concentration.

Catalytic Applications of this compound and Its Derivatives

While this compound is primarily known for its role in separation science, the broader class of phosphonates exhibits notable catalytic properties. The stable carbon-phosphorus bond in phosphonates contributes to their effectiveness as catalysts in various organic transformations. They can act as chelating agents that suppress the catalytic properties of metal ions, which is useful in inhibiting scale formation in industrial water systems.

Specific catalytic applications of this compound itself are not extensively documented in publicly available research. However, derivatives and complexes involving dioctyl phosphonate show catalytic potential. For example, certain titanate compounds complexed with branched and linear dioctyl phosphonate are noted for their catalytic activity, leveraging the ability of titanium to exist in different oxidation states. nih.gov

Furthermore, the synthesis of this compound can itself involve catalysis. Patents describe methods for synthesizing isooctyl-diisooctyl phosphonate by catalysis, indicating the role of catalysts in the production of these compounds. google.com In a broader context, metal phosphonates are being explored for applications in heterogeneous catalysis due to their stability under harsh conditions. The Horner–Wadsworth–Emmons reaction, a key method for forming alkenes, utilizes phosphonate carbanions generated by deprotonating dialkyl phosphonates. While these examples highlight the catalytic relevance of the phosphonate functional group and its derivatives, more research is needed to fully elucidate the specific catalytic capabilities of this compound as a primary catalyst.

Phosphonate-Ligand Design for Homogeneous Catalysis

The advancement of homogeneous catalysis, a field crucial for sustainable chemistry, heavily relies on the molecular design of ligands that coordinate to a central metal atom. nih.gov Phosphorus(III) ligands, in particular, have been instrumental in the evolution of transition metal catalysis for organic synthesis and the industrial production of chemicals. wiley.comwiley-vch.denorthampton.ac.uk This class of ligands is diverse, encompassing phosphines, phosphites, phosphonites, and phosphinates, among others. wiley.com The design and synthesis of these ligands are pivotal as they directly influence the activity, selectivity, and stability of the catalytic system. wiley.comwiley-vch.de

The effectiveness of a homogeneous catalyst is often dictated by the electronic and steric properties of its ligands. The ability to fine-tune these properties allows for the rational design of catalysts tailored for specific reactions. wiley.com For instance, in many industrial processes using phosphite (B83602) ligands, the addition of special amines as proton scavengers is a common strategy to prevent ligand hydrolysis, which can lead to catastrophic catalyst deactivation. dokumen.pub

Three-component systems, which combine a metal center (like copper), a phosphonate ligand, and an auxiliary N,N-donor ligand, represent an interesting strategy in catalyst design. scispace.com Such systems can yield robust and versatile homogeneous catalysts for mild oxidative functionalization of alkanes. scispace.com The development of modular methods, including solid-phase synthesis, has enabled the creation of libraries of phosphorus-based ligands, facilitating high-throughput screening and optimization for asymmetric catalysis. researchgate.net This approach combines the activity of a homogeneous catalyst with the potential for easier recovery and recycling. researchgate.net

Ligand TypeRole in Homogeneous CatalysisKey Design Features
Phosphites Used in industrial hydroformylation processes.Susceptible to hydrolysis; often requires proton scavengers. dokumen.pub
Phosphonates Form versatile and stable complexes, e.g., with copper. scispace.comCan be part of multi-component ligand systems. scispace.com
Diphosphines Employed in asymmetric hydrogenation.Can be attached to solid supports for catalyst recovery. researchgate.net

Heterogeneous Catalysis with Metal Phosphonate Materials

Metal phosphonate materials have emerged as a significant class of heterogeneous catalysts, bridging the gap between homogeneous and heterogeneous catalysis. rsc.org These materials are inorganic-organic hybrids where metal ions are linked by organophosphonate groups. rsc.org Their utility in catalysis stems from their unique properties, including high thermal stability, compositional homogeneity, and the ability to incorporate various functionalities through both the metal nodes and the organic linkers. rsc.orgrsc.org

The catalytic activity of metal phosphonates can arise from several features. The metal centers can act as Lewis acid sites, while the organic phosphonate moieties can be functionalized to introduce Brønsted acid sites or other catalytic groups. rsc.orgrsc.org This dual functionality allows for the design of sophisticated catalysts for a range of reactions. For example, a cobalt-phosphonate network has proven to be a highly efficient and recyclable heterogeneous catalyst for the chemical fixation of carbon dioxide into cyclic carbonates under mild, solvent-free conditions. rsc.org

Furthermore, metal phosphonate frameworks (MOFs) offer a platform for precise asymmetric catalysis, a domain typically dominated by homogeneous catalysts. scispace.comnih.gov By creating a robust phosphonate MOF platform, it is possible to systematically tune the Lewis acidity and steric environment by incorporating up to 16 different metal clusters. scispace.comnih.gov These materials have demonstrated high efficiency and enantioselectivity in reactions like allylboration, Friedel–Crafts alkylation, and sulfoxidation, outperforming their homogeneous counterparts which were unable to catalyze the reactions enantioselectively. scispace.comnih.gov The development of nanoporous metal phosphonates further expands their application in heterogeneous catalysis due to enhanced surface area and accessibility of active sites. nih.gov

Catalyst SystemReaction CatalyzedKey Findings
Cobalt-Phosphonate Network CO₂ cycloaddition to form cyclic carbonates.Almost complete conversion and 100% selectivity at 1 atm pressure; recyclable at least eight times. rsc.org
Isostructural Phosphonate MOFs Asymmetric allylboration, propargylation, Friedel–Crafts alkylation.High enantioselectivity (up to 99% ee); stable in water, acid, and base. scispace.comnih.gov
Mesoporous Metal Phosphonates General catalysis.Bridge the gap between heterogeneous and homogeneous catalysis through surface functionalization. rsc.org

This compound in Advanced Material Fabrication

Synthesis of Nanoarchitectured Metal Phosphonate Materials

The synthesis of nanoarchitectured metal phosphonate materials represents a significant advance in materials science, offering pathways to create hierarchically porous structures with interconnected micropores, mesopores, and macropores. acs.orgresearchgate.net These materials are typically synthesized via a bottom-up approach, starting with molecular precursors—metal salts and organophosphonic acids or their esters. kaust.edu.sa The strong affinity between phosphonate moieties and metal centers drives the self-assembly process to form a wide spectrum of nanoarchitectured materials. acs.orgresearchgate.net

Control over the final structure and porosity is a key challenge and goal in their synthesis. The process is often governed by the interaction between the metal precursors and the phosphonic linkers in solution. uantwerpen.be Factors such as pH are critical; for instance, in the synthesis of zirconium phosphonate frameworks, a higher pH can lead to a 3D framework, while a lower pH results in a more classic pillared-layered structure. mdpi.com Hydrothermal methods are commonly employed, sometimes using dialkylphosphonates like diethyl hydroxymethylphosphonate, which are hydrolyzed in situ to generate the necessary phosphonate anions. researchgate.net

The resulting nanoarchitectures can range from crystalline layered materials to mesoporous structures with high surface areas. uantwerpen.besioc-journal.cn For example, reacting phosphonoacetic acid with zinc acetate (B1210297) can produce a material with channels measuring 10.02 × 6.78 Å. researchgate.net The ability to create well-defined porosity has extended the potential applications of these materials into areas like selective adsorption, separation, and catalysis. rsc.orgnih.gov

Supramolecular Assembly and Binding Studies

Supramolecular assembly, the spontaneous organization of molecules into ordered structures via noncovalent interactions, is a powerful tool in the fabrication of advanced phosphonate-based materials. pku.edu.cn In the solid-state, metal phosphonate polymers can organize into 3D supramolecular assemblies through extensive hydrogen bonding networks, often involving coordinated water molecules and the P–OH or P=O groups of the phosphonate ligands. psu.edu

A notable area of research is the development of molecular receptors for phosphonate anions. nih.govacs.orgnih.gov Chemically and thermally robust supramolecular coordination assemblies, termed "nanojars," have been designed to bind phosphonate anions (RPO₃²⁻). nih.govacs.orgnih.gov These neutral receptors encapsulate the phosphonate guest within a highly hydrophilic cavity, binding it through a multitude of hydrogen bonds. nih.govnih.gov Crystallographic studies have provided unprecedented structural characterization of these host-guest complexes and have even revealed "nanojar clamshells," where a phosphonate anion bridges two nanojar units, effectively doubling the binding capacity. nih.govnih.gov

Another approach involves the use of cyanostar macrocycles to stabilize dimers of phosphonate anions, leading to the formation of supramolecular polymers. nrel.govrsc.org This strategy relies on the reliable dimerization of the anions, which then co-assembles with the macrocycles. nrel.govrsc.org The study of these assemblies provides fundamental insights into molecular recognition and self-organization, which are crucial for designing functional materials for sensing, separation, and catalysis. rsc.org

Supramolecular SystemDescriptionKey Interactions
Metal Phosphonate Polymers 1-D polymeric chains organize into 3-D assemblies.Extensive hydrogen bonding between water, P=O, and P-OH groups. psu.edu
Phosphonate Nanojars Neutral copper-based receptors that encapsulate phosphonate anions.Multitude of hydrogen bonds within a hydrophilic cavity. nih.govacs.orgnih.gov
Cyanostar-Phosphonate Dimers Cyanostar macrocycles stabilize phosphonate anion dimers.Anion-π interactions and hydrogen bonding leading to supramolecular polymers. nrel.govrsc.org
Phosphonate Porphyrins Porphyrins functionalized with phosphonate groups form organized Langmuir layers.π–π stacking and substituent interactions. rsc.org

Design of Hybrid Materials Incorporating Phosphonate Moieties

Hybrid materials that incorporate phosphonate moieties represent a versatile class of nanocomposites where organic and inorganic components are intimately mixed at the molecular level. sioc-journal.cn These materials are not mere physical mixtures but are synthesized to combine the advantageous properties of both constituents, such as the processability of polymers and the stability and functionality of inorganic networks. rsc.orgsioc-journal.cn The use of organically bridged polyphosphonic acids or their esters allows for the homogeneous incorporation of a high density of organic functional groups within the hybrid framework. sioc-journal.cn

A key feature of these hybrid materials is their potential for well-defined porosity. The incorporation of mesoporosity, characterized by high surface area, adjustable pore sizes, and large pore volumes, significantly enhances their performance in applications like catalysis, adsorption, and separation. rsc.orgsioc-journal.cn The synthesis strategy plays a crucial role in determining the material's final properties. For example, a one-step nonhydrolytic sol-gel method has been used to create mesoporous TiO₂–octylphosphonate hybrid materials. beilstein-journals.org In this system, at lower phosphonate concentrations, crystalline anatase nanoparticles are grafted with octylphosphonate groups, while at higher concentrations, the material becomes an amorphous composite where an organic matrix contains inorganic clusters. beilstein-journals.org

The strong ionocovalent M–O–P (metal-oxygen-phosphorus) bonds that form between the phosphonate group and various metals provide high stability to the resulting hybrid material. beilstein-journals.org This robust linkage is a primary reason for the growing interest in trivalent and tetravalent metal phosphonates, which are highly insoluble even in acidic conditions, making them suitable for applications requiring stability, such as liquid-phase catalysis. kaust.edu.sa The design of these hybrid materials offers a platform for creating sophisticated, multifunctional materials with precisely controlled architectures and functionalities. rsc.orgkaust.edu.sa

Theoretical and Computational Approaches in Diisooctyl Phosphonate Research

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the Diisooctyl phosphonate (B1237965) molecule. mdpi.comnrel.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of chemical and physical properties can be derived. mdpi.com

DFT calculations are used to find the optimized molecular geometry of DIOP, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. scirp.org From this optimized structure, further properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution across the molecule's surface. nih.govnih.gov The MEP is color-coded to identify regions of positive and negative electrostatic potential, which are crucial for predicting how the molecule will interact with other species. nih.gov The electronegative oxygen atom of the phosphoryl (P=O) group in DIOP is a site of high negative potential, making it a primary center for electrophilic attack and coordination with metal ions. researchgate.net

Frontier Molecular Orbital (FMO) theory is another critical application of quantum calculations. youtube.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's reactivity and kinetic stability. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govphyschemres.org For organophosphorus compounds like DIOP, these calculations help quantify their ability to act as electron donors in complexation reactions. physchemres.org

Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule, providing a deeper understanding of its stability and bonding characteristics. ijcce.ac.ir The table below summarizes key descriptors obtained from quantum chemical calculations for phosphonate-type molecules.

Computational Method Calculated Property Significance for Diisooctyl Phosphonate
Density Functional Theory (DFT)Optimized Molecular GeometryPredicts the most stable 3D structure, including bond lengths and angles. scirp.org
Molecular Electrostatic Potential (MEP)Charge Distribution MapIdentifies nucleophilic (e.g., P=O oxygen) and electrophilic sites, predicting interaction points. nih.govnih.gov
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO Energies & GapAssesses chemical reactivity, polarizability, and electron-donating capability. youtube.comphyschemres.org
Natural Bond Orbital (NBO) AnalysisHyperconjugative InteractionsAnalyzes intramolecular charge transfer and delocalization, contributing to molecular stability. ijcce.ac.ir
Mulliken Population AnalysisAtomic ChargesQuantifies the partial charge on each atom, indicating sites for chemical attack. nih.gov

This table is interactive. Click on the headers to explore the different computational methods and their significance.

Computational Modeling of Extraction Mechanisms and Complexation

Computational modeling, especially through Molecular Dynamics (MD) simulations, is a powerful technique for elucidating the complex mechanisms by which this compound extracts metal ions from aqueous solutions. researchgate.netrsc.org Solvent extraction is a thermodynamically driven process that involves the transfer of metal-ligand complexes from an aqueous phase to an immiscible organic phase. academie-sciences.fr MD simulations model the time-based evolution of a molecular system, providing a dynamic picture of these interactions. nih.gov

In the context of DIOP, simulations are used to study its behavior at the water-organic interface, which is critical for the extraction process. researchgate.net These models can determine how DIOP molecules orient themselves at the interface and how they interact with metal ions. The phosphoryl (P=O) group is the primary binding site, where the oxygen atom donates electrons to form a coordination complex with the metal cation. iaea.orgmdpi.com

Simulations have been used to investigate the stoichiometry of metal-ligand complexes, for example, in the extraction of lanthanides and actinides. rsc.orgresearchgate.net By modeling the progressive saturation of the metal ion's coordination sphere with extractant molecules like DIOP, researchers can determine the most stable complex forms (e.g., 1:3 metal-to-ligand ratio). rsc.org These models also account for the role of other species, such as nitrate (B79036) ions and water molecules, in the coordination sphere. rsc.org The simulations can reveal that the expulsion of water molecules from the metal's coordination sphere upon complexation is a key driving force for the transfer of the complex into the organic phase. rsc.org

Furthermore, computational models can predict the stability constants of these complexes. researchgate.netnih.gov By calculating the free energy change associated with the complexation reaction, it is possible to estimate the efficiency and selectivity of an extractant for a particular metal ion. researchgate.net This predictive capability is invaluable for screening new or modified organophosphorus extractants and for optimizing industrial separation processes. iaea.org

Simulation Finding Description Relevance to DIOP Extraction
Interfacial BehaviorMD simulations show organophosphorus extractants accumulating and orienting at the water-dodecane interface. researchgate.netGoverns the mechanism and kinetics of metal ion transfer from the aqueous to the organic phase.
Complex StoichiometrySimulations can predict the stable ratio of extractant molecules to metal ions in the complex (e.g., 1:3 for Eu³⁺). rsc.orgDetermines the extraction capacity and efficiency of DIOP.
Coordination DetailsModels reveal that the phosphoryl (P=O) oxygen is the primary binding site for metal ions. nih.goviaea.orgConfirms the fundamental chemical basis for the extraction capability of phosphonates.
Role of WaterThe interaction of the formed complex with water becomes repulsive at certain stoichiometries, facilitating phase transfer. rsc.orgExplains the thermodynamic driving force for moving the metal-DIOP complex into the organic phase.
Synergistic EffectsComputational studies can model how mixing DIOP with other extractants, like triisoalkylphosphine oxide, enhances extraction. tandfonline.comGuides the formulation of more effective synergistic solvent systems for specific separations.

This table is interactive. Click on the headers to learn more about findings from computational simulations of extraction processes.

Simulation of Reaction Dynamics and Pathways

Beyond static properties and equilibrium states, computational simulations are employed to study the dynamics and pathways of chemical reactions involving this compound. rsc.org Molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can trace the progression of a reaction over time, providing a step-by-step view of bond-breaking and bond-forming events. nih.govarxiv.org

These simulations are useful for investigating the synthesis routes of DIOP and related compounds. By modeling the reactants and potential transition states, computational chemists can predict the most likely reaction mechanisms and identify potential energy barriers. This information helps in optimizing reaction conditions, such as temperature and catalysts, to improve yield and reduce byproducts.

Simulations are also applied to study the degradation of organophosphorus compounds. For instance, the thermal stability of phosphonates can be investigated by simulating their behavior under high temperatures. researchgate.net These simulations can reveal the initial steps of decomposition, identify the weakest bonds in the molecule, and predict the resulting degradation products. researchgate.net Understanding these degradation pathways is crucial for assessing the long-term stability of DIOP in industrial applications where it may be exposed to harsh conditions.

Stochastic simulation methods can also be applied to model complex reaction networks where multiple chemical species and reactions are involved. arxiv.org These techniques are particularly useful for creating multiscale models that bridge the gap between molecular-level events and macroscopic process behavior, which is essential for the design and optimization of large-scale chemical processes utilizing DIOP. arxiv.org

Machine Learning Applications in Phosphonate Chemistry

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research, and its application to phosphonate chemistry is rapidly growing. rowan.edu ML models can analyze vast datasets of chemical information to identify complex structure-property relationships, enabling predictions that are orders of magnitude faster than traditional physics-based simulations. nih.govacs.org

One significant application is in the accelerated discovery and optimization of chemical processes. For example, ML algorithms, such as Bayesian optimization, have been used to screen multiple reaction parameters simultaneously to find the optimal conditions for the synthesis of phosphonates, saving significant time, energy, and labor compared to traditional experimental screening. rsc.org

In the field of solvent extraction, ML models are being developed to predict the performance of extractants. By training on experimental data, these models can forecast the stability constants of metal-ligand complexes and the selectivity of an extractant for a target metal. mdpi.com For instance, a model using a gradient boosting trees approach was successfully used to predict the stability constants for Li⁺ and Na⁺ complexes with phosphoryl-containing ligands, aiding in the search for selective lithium extractants. mdpi.com This approach can be applied to screen vast libraries of virtual phosphonate compounds, including isomers of DIOP, to identify candidates with superior extraction properties.

Furthermore, machine learning is used to predict various properties of phosphonates, such as their toxicity or physicochemical characteristics, based on their molecular structure. researchgate.netnih.gov Quantitative Structure-Property Relationship (QSPR) models can link calculated molecular descriptors to experimental data, providing rapid predictions that are crucial for regulatory assessment and for designing safer, more effective chemical products. researchgate.netresearchgate.net

ML Application Area Methodology Objective and Outcome
Synthesis OptimizationBayesian OptimizationTo rapidly predict optimal reaction conditions for synthesizing phosphonates, saving time and resources. rsc.org
Extraction PerformanceGradient Boosting Trees (XGBoost)To predict the stability constants and selectivity of phosphoryl-containing ligands for metal ions like Li⁺. mdpi.com
Property Prediction (QSPR)Multiple Linear RegressionTo predict properties like toxicity (LD₅₀) based on quantum chemical descriptors (Volume, Charge, HOMO Energy). researchgate.net
Materials EngineeringGraph-Based ModelsTo predict the thermal and solvent-removal stability of metal-organic frameworks, including phosphonate-based structures. acs.org
Solvent ScreeningVarious ML Models (e.g., RF, LR)To rapidly analyze and predict solvent-solute interactions and optimize recovery yields in separation processes. nih.gov

This table is interactive. Click on the headers to see different applications of machine learning in phosphonate chemistry.

Advanced Analytical Methodologies for Diisooctyl Phosphonate Research

Development of Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. For phosphonates, both high-performance liquid chromatography and gas chromatography are extensively used, each offering distinct advantages depending on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds like diisooctyl phosphonate (B1237965). The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For phosphonates, which can be highly polar, traditional reversed-phase chromatography can be challenging. sigmaaldrich.com To overcome this, ion-pair chromatography is often employed. This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionic phosphonate, thereby increasing its retention on a non-polar stationary phase. sigmaaldrich.com Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the analysis of highly polar compounds. wiley.com

A specific reverse-phase HPLC method has been developed for the analysis of the sodium salt of diisooctyl phosphoric acid ester. sielc.com This method utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, making it suitable for separating compounds that might otherwise interact unfavorably with standard silica-based columns. sielc.com The scalability of such liquid chromatography methods allows for their use in both analytical quantification and preparative separation for isolating impurities. sielc.com

Table 1: Example HPLC Method Parameters for Phosphonate Analysis
ParameterConditionReference
CompoundPhosphoric acid, diisooctyl ester, sodium salt sielc.com
ColumnNewcrom R1 (Reverse Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid sielc.com
DetectionCompatible with Mass Spectrometry (MS) if phosphoric acid is replaced with formic acid sielc.com
ApplicationAnalytical separation, preparative isolation of impurities, pharmacokinetics sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. restek.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. restek.comnih.gov For many organophosphorus compounds, GC-MS is a preferred method of analysis. acs.orgchromatographyonline.com

While highly polar phosphonic acids often require derivatization to increase their volatility for GC analysis, diesters like diisooctyl phosphonate may be sufficiently volatile for direct analysis. d-nb.info The selection of the GC column is critical, with semi-standard non-polar stationary phases being commonly used for characterizing homologous series of alkyl esters of phosphorus-containing acids. nih.govresearchgate.net The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the analyte. restek.com GC coupled with detectors like Flame Photometric Detection (FPD) is also highly selective for phosphorus-containing compounds. cdc.gov

Table 2: General GC-MS Parameters for Organophosphorus Compound Analysis
ParameterTypical SpecificationReference
TechniqueGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
ColumnDB-5MS UI (5% diphenyl-95% dimethyl siloxane phase) nih.gov
Injection ModeSplit mode nih.gov
IonizationElectron Ionization (EI) nih.gov
DetectionTriple quadrupole mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity nih.gov

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the molecular structure, bonding, and dynamic behavior of this compound. Techniques such as NMR, MS, and X-ray crystallography provide complementary information that, when combined, allows for a complete picture of the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of molecules in solution. For organophosphorus compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P, are particularly informative. jeol.com The ³¹P nucleus, with a natural abundance of 100%, provides a direct window into the chemical environment of the phosphorus atom. jeol.com

³¹P NMR chemical shifts are highly sensitive to the electronic environment around the phosphorus atom, making this technique ideal for studying complexation and chemical transformations. researchgate.netnih.gov Changes in the ³¹P chemical shift can indicate the formation of complexes, protonation states, or the progress of a reaction. researchgate.net Furthermore, coupling constants between phosphorus and adjacent carbon (J-C-P) or hydrogen (J-H-P) atoms provide valuable information about the connectivity of the molecule. jeol.com Variable-temperature NMR studies can also be employed to investigate dynamic processes and the stability of complexes in solution. nih.govacs.org

Table 3: Utility of Different NMR Nuclei in Phosphonate Research
NucleusInformation GainedReference
³¹PDirectly probes the phosphorus environment; sensitive to complexation, protonation, and structural changes. Used to determine chemical shift anisotropy. researchgate.netnih.govnih.gov
¹HProvides information on the organic (isooctyl) moieties and their proximity to the phosphonate group. researchgate.net
¹³CReveals the carbon skeleton of the molecule. ¹³C-³¹P coupling constants help establish connectivity. jeol.com

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. cwejournal.org Soft ionization techniques, particularly Electrospray Ionization (ESI), have made MS an effective tool for monitoring chemical reactions in real-time directly from the reaction mixture. purdue.edu

In the context of this compound research, ESI-MS can be used to follow the progress of its synthesis or degradation by identifying reactants, intermediates, and final products in complex mixtures. purdue.edu Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected parent ion and analyzing its daughter ions, which is crucial for the structural confirmation of unknown products or impurities. nih.govresearchgate.net This capability is invaluable for elucidating reaction mechanisms and identifying byproducts. purdue.edu High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental formula of a compound. mdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. memtein.com While obtaining suitable single crystals of this compound itself may be challenging, the technique is paramount for understanding how phosphonate moieties interact to form larger, ordered structures.

This technique has been successfully used to characterize supramolecular host-guest complexes where phosphonate anions are bound within the cavities of neutral receptors, such as "nanojars," exclusively through hydrogen bonding. nih.govacs.org Such studies provide unprecedented detail on the nature of non-covalent interactions, bond lengths, and bond angles, which are critical for designing new materials and understanding molecular recognition processes involving phosphonates. nih.govacs.org The structural data from X-ray crystallography serves as a benchmark for computational models and helps in interpreting data from other analytical techniques. memtein.com

UV-Vis Spectroscopy in Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the formation and stoichiometry of complexes between this compound and various metal ions. This method relies on the principle that when a complex is formed, the electronic environment of the ligand or the metal ion is altered, leading to a change in the absorption of UV or visible light. These changes can manifest as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. csbsju.eduijpras.com

In a typical complexation study, the UV-Vis spectrum of this compound in a suitable solvent is recorded. Subsequently, controlled amounts of a metal ion solution are incrementally added, and a spectrum is recorded after each addition. The formation of a metal-Diisooctyl phosphonate complex is indicated by systematic changes in the absorption spectra, such as the appearance of new absorption bands or shifts in existing ones. nih.govijpras.com These spectral shifts occur because complexation with a metal ion alters the energy levels of the electrons in the phosphonate molecule. csbsju.edu

For instance, the interaction between this compound and transition metal ions can be monitored by observing changes in the d-d electronic transitions of the metal ion or charge-transfer bands involving both the metal and the ligand. csbsju.edu The data collected can be used to determine the binding stoichiometry of the complex (i.e., the ratio of ligand to metal) using methods like the mole-ratio method or Job's plot. ijpras.com

Table 1: Illustrative UV-Vis Spectral Data for this compound Complexation with a Metal Ion (M²⁺)

Mole Ratio [M²⁺]/[this compound]Wavelength of Maximum Absorbance (λmax) (nm)Absorbance at λmax
0.02750.250
0.22800.350
0.42850.450
0.62900.550
0.82920.640
1.02950.720
1.22950.722

Note: The data presented in this table is hypothetical and serves to illustrate the typical changes observed during a UV-Vis titration experiment for complexation studies.

Advanced Techniques for Compositional Analysis of Phosphonate-Containing Materials

Determining the precise composition of materials incorporating this compound is crucial for understanding their structure-property relationships. mdpi.comresearchgate.net A suite of advanced analytical techniques is employed for this purpose, each providing specific insights into the elemental and molecular makeup of the material. dntb.gov.uaconsensus.app

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for quantifying the elemental composition, particularly the metal and phosphorus content. mdpi.com The technique involves digesting the material to bring the elements into a solution, which is then introduced into an argon plasma. The atoms and ions in the plasma are excited and emit light at characteristic wavelengths, allowing for accurate quantification. The primary drawback is the necessity of sample digestion, which can be time-consuming. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P Magic Angle Spinning (MAS) NMR is an ideal choice for probing the speciation of phosphorus. mdpi.com It provides detailed information about the local chemical environment of the phosphorus atoms, allowing researchers to distinguish between different binding modes and protonation states of the this compound within the material. mdpi.com

X-ray Based Methods: Techniques like Wavelength Dispersive X-ray Spectroscopy (WDX) are non-destructive methods that can accurately measure both metal and phosphorus content. mdpi.com These methods are generally preferred over Energy Dispersive (ED) techniques for obtaining reliable quantification of elements like phosphorus. mdpi.com

Mass Spectrometry (MS): Coupled with separation techniques like Liquid Chromatography (LC-MS), mass spectrometry is a powerful tool for analyzing phosphonates. wiley.com Techniques such as electrospray ionization (ESI) can be used to identify and quantify the phosphonate and its potential degradation products, although matrix effects from high salt concentrations can pose a challenge. wiley.com

CHN Elemental Analysis: This combustion-based technique is used to determine the carbon and hydrogen content from the organic diisooctyl groups of the phosphonate. The analysis must be carefully optimized, as the presence of phosphorus can interfere with the complete mineralization of the organic components. mdpi.com

Table 2: Comparison of Advanced Analytical Techniques for Phosphonate-Containing Materials

TechniqueInformation ProvidedKey AdvantagesLimitations
ICP-OESElemental quantification (Metal, Phosphorus)High accuracy and sensitivity for elemental ratios. mdpi.comDestructive; requires sample digestion. mdpi.com
Solid-State ³¹P MAS NMRPhosphorus speciation, binding modesProvides detailed structural information about the P environment. mdpi.comRequires specialized equipment; may have sensitivity limitations.
WDX SpectroscopyElemental quantification (Metal, Phosphorus)Non-destructive; accurate quantification. mdpi.comSurface sensitivity; potential for sample heterogeneity issues. mdpi.com
LC-MSMolecular identification and quantificationHigh specificity for phosphonate and related compounds. wiley.comMatrix effects can interfere with analysis. wiley.com
CHN AnalysisCarbon and Hydrogen contentDirect measure of organic component.Phosphorus can interfere, requiring method optimization. mdpi.com

Regulatory and Quality Considerations in Analytical Method Validation for Research

For research involving this compound, particularly when the results may be used in regulated applications, the validation of analytical methods is a critical requirement to ensure data reliability and accuracy. While specific guidelines for a single compound are rare, the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a robust framework. contractpharma.comfda.gov The validation process demonstrates through laboratory studies that an analytical procedure is suitable for its intended purpose. pharmtech.com

Key performance characteristics must be evaluated during method validation. pharmtech.com These include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of this compound.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation of a series of measurements.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal usage. fda.gov

The development and validation of analytical methods should be documented thoroughly, often in an analytical method development report, which may accompany the validation report in regulatory submissions. contractpharma.com This systematic approach ensures that the analytical data generated for this compound research is defensible and of high quality.

Table 3: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionCommon Evaluation Metric
SpecificityAbility to measure only the desired analyte.Peak purity analysis, analysis of spiked samples.
AccuracyCloseness to the true value.Percent recovery of a known amount.
PrecisionAgreement between repeated measurements.Relative Standard Deviation (RSD).
LinearityProportionality of signal to concentration.Correlation coefficient (r²) of the calibration curve.
RangeConcentration interval of acceptable performance.Defined by linearity, accuracy, and precision studies.
RobustnessResistance to small procedural changes.RSD under varied conditions (e.g., different analysts, instruments).

Q & A

Basic: What are the recommended synthetic routes for preparing diisooctyl phosphonate with high purity?

This compound can be synthesized via esterification of phosphonic acid with iso-octanol under controlled conditions. A common method involves using a Dean-Stark apparatus to remove water, ensuring complete conversion . Purification typically employs fractional distillation or column chromatography to achieve >95% purity, confirmed by <sup>31</sup>P NMR . Key parameters include stoichiometric ratios, acid catalysts (e.g., p-toluenesulfonic acid), and inert atmospheres to prevent oxidation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • <sup>31</sup>P NMR : Critical for confirming phosphonate structure and purity; chemical shifts typically range from 15–35 ppm .
  • FT-IR : Identifies P=O (~1250 cm<sup>−1</sup>) and P-O-C (~1050 cm<sup>−1</sup>) stretches .
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> for C16H35O3P) and fragmentation patterns .

Advanced: How does the branching of the iso-octyl group influence the material properties of phosphonate-based metal-organic frameworks (MOFs)?

The iso-octyl group’s steric bulk enhances framework stability by reducing interpenetration, as shown in phosphonate-MOFs with >500 m<sup>2</sup>/g surface area . However, excessive branching can limit pore accessibility, requiring optimization via mixed-linker strategies. Dynamic light scattering (DLS) and gas adsorption (BET) are used to correlate substituent geometry with porosity .

Advanced: What analytical challenges arise in detecting this compound degradation products in environmental samples?

Degradation products (e.g., phosphonic acids) are polar and poorly retained in reverse-phase HPLC. Methods include:

  • Derivatization : Using diazomethane to methylate acidic groups for GC-MS detection .
  • Ion-pair chromatography : Pairing with tetrabutylammonium salts to improve retention .
    Contradictory reports on biodegradation rates (e.g., half-life from 7–90 days) highlight the need for standardized spiking protocols and LC-MS/MS validation .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for phosphonate derivatives?

Discrepancies often stem from varying assay conditions (e.g., pH, solvent polarity). For enzyme inhibition studies:

  • Standardize buffer systems : Use Tris-HCl (pH 7.4) with 1 mM Mg<sup>2+</sup> to mimic physiological conditions .
  • Control hydrolysis : Monitor stability via <sup>31</sup>P NMR to account for decomposition during assays .
    Meta-analyses should stratify data by experimental parameters and use PICOT frameworks to isolate variables (e.g., intervention: phosphonate concentration; outcome: IC50) .

Basic: What safety protocols are essential when handling this compound in lab settings?

  • Ventilation : Use fume hoods due to volatility (predicted boiling point: ~250°C) .
  • PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What strategies improve the reproducibility of phosphonate-based catalyst synthesis?

  • Precise stoichiometry : Use Schlenk lines for moisture-sensitive reactions .
  • In situ monitoring : Raman spectroscopy tracks reaction progress (e.g., P-O bond formation) .
  • Batch consistency : Source iso-octanol with ≤0.5% isomer variability to minimize side products .

Advanced: How can computational modeling guide the design of this compound derivatives for targeted applications?

  • DFT calculations : Predict electronic effects on phosphonate ligation in MOFs (e.g., charge distribution at P centers) .
  • Molecular docking : Screen derivatives for enzyme binding (e.g., cN-II inhibition) using AutoDock Vina .
    Validate models with experimental crystallography (e.g., XRD) and kinetic assays .

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